Potassium 3-(trifluoromethyl)phenyltrifluoroborate
Overview
Description
Potassium 3-(trifluoromethyl)phenyltrifluoroborate is an organotrifluoroborate compound with the molecular formula C7H4BF6K. It is a crystalline solid that is stable under normal conditions and has a melting point of approximately 228.2-230.7°C . This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of potassium 3-(trifluoromethyl)phenyltrifluoroborate typically involves the reaction of 3-(trifluoromethyl)phenylboronic acid with potassium fluoride in the presence of a suitable solvent . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid. The product is then isolated by filtration and recrystallization to obtain a pure crystalline solid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield . The use of high-purity reagents and solvents is crucial to minimize impurities and maximize the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
Potassium 3-(trifluoromethyl)phenyltrifluoroborate undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling Reactions: This compound is commonly used as a boron source in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction Reactions: It can participate in oxidation and reduction reactions, often involving transition metal catalysts.
Substitution Reactions: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or tert-butyl hydroperoxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
Biaryl Compounds: Formed in Suzuki-Miyaura cross-coupling reactions.
Functionalized Aromatic Compounds: Resulting from substitution reactions.
Scientific Research Applications
Potassium 3-(trifluoromethyl)phenyltrifluoroborate has a wide range of applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals and bioactive compounds.
Material Science: Utilized in the preparation of advanced materials with unique properties.
Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.
Mechanism of Action
The mechanism of action of potassium 3-(trifluoromethyl)phenyltrifluoroborate in Suzuki-Miyaura cross-coupling reactions involves the following steps :
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide to form a palladium complex.
Transmetalation: The organotrifluoroborate transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the desired biaryl product and regenerate the palladium catalyst.
Comparison with Similar Compounds
Potassium 3-(trifluoromethyl)phenyltrifluoroborate is compared with other organotrifluoroborates such as:
Potassium (trifluoromethyl)trifluoroborate: Similar in structure but lacks the phenyl group.
Potassium pentafluorophenyltrifluoroborate: Contains a pentafluorophenyl group instead of a trifluoromethyl group.
Potassium 2-(trifluoromethyl)phenyltrifluoroborate: Similar structure but with the trifluoromethyl group at the 2-position.
The uniqueness of this compound lies in its stability, reactivity, and versatility in various chemical reactions, making it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
potassium;trifluoro-[3-(trifluoromethyl)phenyl]boranuide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BF6.K/c9-7(10,11)5-2-1-3-6(4-5)8(12,13)14;/h1-4H;/q-1;+1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNFBYJSMNAFXDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CC=C1)C(F)(F)F)(F)(F)F.[K+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BF6K | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
816457-58-6 | |
Record name | 816457-58-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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